N-(1-(Cyanomethyl)indolin-6-yl)acrylamide
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Overview
Description
N-(1-(Cyanomethyl)indolin-6-yl)acrylamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)indolin-6-yl)acrylamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Cyanomethyl)indolin-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1-(Cyanomethyl)indolin-6-yl)acrylamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(Cyanomethyl)indolin-6-yl)acrylamide involves its interaction with molecular targets and pathways in biological systems. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore for the development of new drugs . The specific pathways and targets depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(Cyanomethyl)indolin-6-yl)acrylamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: A compound used in the synthesis of various heterocyclic derivatives with potential biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
IUPAC Name |
N-[1-(cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-11-4-3-10-5-7-16(8-6-14)12(10)9-11/h2-4,9H,1,5,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYTWUZPDHKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCN2CC#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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